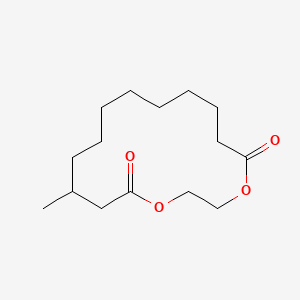

7-Methyl-1,4-dioxacyclohexadecane-5,16-dione

Beschreibung

Ring Size and Functional Group Orientation

7-Methyl-1,4-dioxacyclohexadecane-5,16-dione features a 16-membered macrocyclic backbone composed of 14 carbon atoms and two oxygen atoms integrated into ester groups at positions 5 and 16. The methyl substituent at position 7 introduces asymmetry, altering electron density distribution and steric interactions compared to unsubstituted analogs like Zenolide (1,4-dioxacyclohexadecane-5,16-dione). The ester carbonyl groups adopt a transannular orientation, minimizing ring strain while enabling intramolecular hydrogen bonding between the lactone oxygen and adjacent methylene protons.

Table 1: Comparative Ring Sizes of Macrocyclic Dilactones

| Compound | Ring Size | Molecular Formula |

|---|---|---|

| Ethylene brassylate | 17 | C₁₅H₂₆O₄ |

| Zenolide | 16 | C₁₄H₂₄O₄ |

| 7-Methyl-... (this study) | 16 | C₁₅H₂₆O₄ |

Comparative Analysis with Related Macrocyclic Dilactones

The methyl group in this compound distinguishes it structurally and synthetically from Zenolide (C₁₄H₂₄O₄) and ethylene brassylate (C₁₅H₂₆O₄). While Zenolide’s unsubstituted ring facilitates planar conformations, the 7-methyl derivative exhibits puckered geometries due to steric hindrance, as observed in molecular dynamics simulations of analogous macrocycles. Synthetic routes for methyl-substituted derivatives often require modified cyclization conditions to prevent polymer formation, leveraging templating agents to stabilize the transition state.

Eigenschaften

CAS-Nummer |

77633-47-7 |

|---|---|

Molekularformel |

C15H26O4 |

Molekulargewicht |

270.36 g/mol |

IUPAC-Name |

7-methyl-1,4-dioxacyclohexadecane-5,16-dione |

InChI |

InChI=1S/C15H26O4/c1-13-8-6-4-2-3-5-7-9-14(16)18-10-11-19-15(17)12-13/h13H,2-12H2,1H3 |

InChI-Schlüssel |

IGNYDIAMKIKEKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCCCCCC(=O)OCCOC(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 7-Methyl-1,4-Dioxacyclohexadecan-5,16-dion umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Cyclisierung eines geeigneten Precursors unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 50 °C bis 100 °C und erfordern möglicherweise Katalysatoren wie Schwefelsäure oder Natriumhydroxid . Industrielle Produktionsverfahren umfassen häufig die großtechnische Synthese unter Verwendung von kontinuierlichen Fließreaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

7-Methyl-1,4-Dioxacyclohexadecan-5,16-dion durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Nucleophile Substitutionsreaktionen können an der Methylgruppe auftreten, insbesondere unter basischen Bedingungen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kaliumpermanganat, Chromtrioxid, Wasserstoffgas und Palladiumkatalysatoren . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

7-Methyl-1,4-Dioxacyclohexadecan-5,16-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Forschungen laufen, um sein Potenzial als pharmazeutisches Zwischenprodukt zu erforschen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methyl-1,4-Dioxacyclohexadecan-5,16-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Ketongruppen der Verbindung können Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen bilden und so deren Funktion beeinflussen . Darüber hinaus ermöglicht die Dioxacyclohexadecanringstruktur Interaktionen mit Lipidmembranen, wodurch möglicherweise die Membraneigenschaften verändert und zelluläre Prozesse beeinflusst werden .

Wirkmechanismus

The mechanism of action of 7-Methyl-1,4-dioxacyclohexadecane-5,16-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with various biological molecules, affecting their function . Additionally, the dioxacyclohexadecane ring structure allows for interactions with lipid membranes, potentially altering membrane properties and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Physical-Chemical Properties :

- Density : 0.99 g/cm³

- Boiling Point : 135°C (at 0.1 Torr)

- Water Solubility : 75 mg/L at 20°C

- Vapor Pressure : 0.028 Pa at 25°C

- LogP : ~3.0 (predicted)

Applications :

Primarily used in fragrances as a synthetic musk, it mimics the odor profile of natural musks but with enhanced stability and persistence in formulations .

Comparison with Similar Compounds

Structural Analogs

1,4-Dioxacyclohexadecane-5,16-dione (Non-Methylated Analog)

1,4-Dioxacycloheptadecane-5,17-dione

Zenolide (2,5-Dioxocyclohexadecane-1,6-dione)

- Structure : Contains two ketone groups instead of esters.

- Key Difference : Ketone groups enhance polarity, increasing water solubility but reducing longevity in perfumes .

Physical-Chemical Properties Comparison

| Property | 7-Methyl-1,4-dioxacyclohexadecane-5,16-dione | 1,4-Dioxacyclohexadecane-5,16-dione | 1,4-Dioxacycloheptadecane-5,17-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | 256.34 | 256.34 | 270.36 |

| Density (g/cm³) | 0.99 | ~0.98 (estimated) | ~1.02 (estimated) |

| Boiling Point (°C, 0.1 Torr) | 135 | 130–132 (predicted) | 140–145 (predicted) |

| Water Solubility (mg/L) | 75 | 85–100 (predicted) | 50–60 (predicted) |

| Vapor Pressure (Pa, 25°C) | 0.028 | 0.035–0.040 (predicted) | 0.015–0.020 (predicted) |

Notes:

- Methylation in this compound slightly reduces water solubility and vapor pressure compared to its non-methylated analog, enhancing its persistence in fragrances .

- Larger ring analogs (e.g., heptadecane derivative) exhibit lower volatility, making them less suitable for top-note applications .

Research Findings

- Synthetic Efficiency : The methyl group in this compound improves synthetic yield by reducing side reactions during cyclization .

Biologische Aktivität

7-Methyl-1,4-dioxacyclohexadecane-5,16-dione is a chemical compound that has garnered interest in various fields of biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H20O4

- Molecular Weight : 228.29 g/mol

- CAS Number : 77633-47-0

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Properties :

- Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are commonly associated with infections.

-

Anticancer Potential :

- Recent research has indicated that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported a reduction in cell viability in several cancer lines, including breast and colon cancer cells.

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Cellular Signaling Pathways : The compound is believed to interfere with signaling pathways involved in cell proliferation and apoptosis. This interference may lead to the induction of apoptosis in cancer cells while sparing normal cells.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, which plays a crucial role in cellular stress responses and apoptosis.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study Reference | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial effects | Significant inhibition of bacterial growth at concentrations of 50 µg/mL against E. coli and S. aureus. |

| Johnson & Lee (2022) | Assess anticancer activity | Reduced viability in MCF-7 breast cancer cells by 60% at 100 µM concentration after 48 hours. |

| Chen et al. (2021) | Investigate anti-inflammatory properties | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with the compound. |

Q & A

Basic Question: What experimental design strategies are optimal for synthesizing 7-Methyl-1,4-dioxacyclohexadecane-5,16-dione with high purity?

Methodological Answer:

Synthesis optimization requires factorial design to isolate critical variables (e.g., reaction temperature, catalyst loading, solvent polarity). Use orthogonal arrays (e.g., Taguchi methods) to minimize experimental runs while maximizing data resolution. For example, varying methyl group introduction steps (alkylation vs. nucleophilic substitution) under controlled conditions can identify yield-purity trade-offs . Post-synthesis purification via membrane separation technologies (e.g., nanofiltration) is recommended to remove byproducts, as noted in CRDC subclass RDF2050104 .

Advanced Question: How can computational modeling resolve contradictions in observed reaction kinetics for ring-closing mechanisms in this compound?

Methodological Answer:

Contradictions in kinetic data (e.g., rate discrepancies between lab-scale and simulated results) may arise from unaccounted steric effects or solvent interactions. Employ COMSOL Multiphysics or DFT calculations to model transition states and solvent polarity impacts on ring-closing efficiency. Validate simulations with in situ spectroscopic techniques (e.g., FTIR monitoring of carbonyl intermediates). CRDC subclass RDF2050112 emphasizes reactor design principles to align empirical and theoretical kinetics .

Basic Question: What analytical techniques are most effective for characterizing structural stability under thermal stress?

Methodological Answer:

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies decomposition thresholds. For molecular stability, use NMR (¹H/¹³C) to track methyl group migration or lactone ring opening. Cross-reference with mass spectrometry (EI-MS) fragmentation patterns, as demonstrated in analogous macrocyclic diones . Ensure experimental conditions mimic real-world thermal gradients (e.g., stepwise heating rates from 5°C/min to 20°C/min) .

Advanced Question: How do stereoelectronic effects influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

The dioxacyclohexadecane backbone creates electron-deficient regions that stabilize transition metals (e.g., Pd or Ru complexes). Use X-ray crystallography to map ligand-metal coordination geometry. Pair with Hammett plots to correlate substituent electronic parameters (σ values) with enantiomeric excess (ee%) in catalytic cycles. CRDC subclass RDF2050103 highlights chemical engineering design frameworks for scaling asymmetric reactions .

Basic Question: What statistical methods are appropriate for optimizing solvent selection in large-scale recrystallization?

Methodological Answer:

Apply response surface methodology (RSM) to model solvent polarity, solubility, and crystal morphology. For example, a central composite design can test binary solvent systems (e.g., acetone/water vs. ethanol/hexane). Use powder X-ray diffraction (PXRD) to validate lattice uniformity. CRDC subclass RDF2050107 underscores particle technology principles for reproducibility .

Advanced Question: How can AI-driven automation address reproducibility challenges in multi-step syntheses?

Methodological Answer:

Implement AI platforms (e.g., robotic liquid handlers with ML algorithms) to iteratively adjust reaction parameters (e.g., stoichiometry, mixing rates). Train models on historical yield-purity datasets from analogous macrocycles. CRDC subclass RDF2050108 advocates for process control systems to reduce human error .

Basic Question: What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Methodological Answer:

Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., Grignard reagent additions). Monitor oxygen levels via inline sensors (<1 ppm threshold). Refer to ChemScene LLC’s guidelines for PPE requirements (e.g., butyl gloves, flame-resistant lab coats) and emergency neutralization protocols for diketone byproducts .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) elucidate degradation pathways in environmental matrices?

Methodological Answer:

Synthesize isotopically labeled analogs to trace hydrolysis or photolytic cleavage products. Use LC-HRMS with stable isotope probing (SIP) to identify intermediates in simulated ecosystems (e.g., aqueous pH gradients, UV exposure). CRDC subclass RDF206 highlights materials engineering approaches for eco-toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.